0YB604WTV3

Description

Contextual Background and Scientific Significance of the Chemical Compound

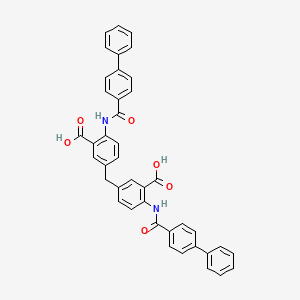

The chemical compound identified by the Unique Ingredient Identifier (UNII) 0YB604WTV3 is known systematically as 3,3'-METHYLENEBIS(6-(((1,1'-BIPHENYL)-4-YLCARBONYL)AMINO)BENZOIC ACID) and BENZOIC ACID, 3,3'-METHYLENEBIS(6-(((1,1'-BIPHENYL)-4-YLCARBONYL)AMINO)-. It is also associated with the CAS Registry Number 331675-78-6 and PubChem CID 2847732. Additional codes and identifiers include C-473872 and CB-473872. researchgate.netnih.govscribd.com The compound possesses a molecular formula of C41H30N2O6 and a molecular weight of 646.69. researchgate.netnih.gov Its chemical structure is characterized by a central methylene (B1212753) bridge connecting two substituted benzoic acid moieties, each featuring a biphenylcarbonylamino group. researchgate.net

The scientific significance of this compound stems from its investigation in the context of antiviral research, particularly concerning human coronaviruses such as severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.govnih.govacs.org Research efforts have explored the potential of small molecules like this compound as therapeutic agents targeting key viral proteins essential for replication and pathogenesis. researchgate.netnih.govacs.org

Evolution of Research Approaches and Paradigms for the Chemical Compound

Research into compounds like this compound has evolved within the broader paradigm of discovering and developing antiviral therapies. Early approaches to combating viral infections often focused on a limited number of targets or broad-spectrum agents. With the emergence of novel coronaviruses and subsequent outbreaks, research has increasingly shifted towards a more targeted approach, focusing on specific viral enzymes and proteins critical for the viral life cycle. researchgate.netnih.govacs.org

The investigation of this compound exemplifies this shift, as studies have focused on its potential to inhibit specific viral components. Its inclusion in research evaluating small molecule inhibitors for coronaviruses reflects a paradigm that seeks to disrupt viral replication mechanisms through targeted molecular interactions. researchgate.netnih.govacs.org This involves screening compound libraries and evaluating the inhibitory activity of molecules against key viral enzymes.

Identification of Current Research Gaps and Future Directions for the Chemical Compound

Despite the initial identification of this compound in the context of antiviral research, particularly as a potential inhibitor of SARS-CoV Nsp15, detailed research findings specifically on this compound in readily available literature appear limited within the scope of the performed search. researchgate.netnih.govnih.gov This highlights a potential research gap regarding comprehensive studies on its precise mechanism of action, efficacy against different coronavirus strains, and potential for further development.

Future research directions for this compound could involve more in-depth biochemical and biological studies to fully characterize its inhibitory activity against viral targets like Nsp15. researchgate.netnih.gov Further investigation is needed to understand its potency, specificity, and potential off-target effects. Comparative studies with other known inhibitors of viral enzymes could also help position this compound within the landscape of antiviral drug candidates. Exploring structural modifications to potentially enhance its activity or improve its pharmacological properties represents another avenue for future research. The broader context of ongoing research into small molecule antiviral agents for emerging infectious diseases underscores the potential continued relevance of investigating compounds like this compound. researchgate.netnih.govacs.org

Data Table: Identifiers and Properties of this compound

| Property | Value | Source |

| UNII | This compound | GSRS researchgate.netnih.gov |

| Systematic Name 1 | 3,3'-METHYLENEBIS(6-(((1,1'-BIPHENYL)-4-YLCARBONYL)AMINO)BENZOIC ACID) | GSRS researchgate.netnih.gov |

| Systematic Name 2 | BENZOIC ACID, 3,3'-METHYLENEBIS(6-(((1,1'-BIPHENYL)-4-YLCARBONYL)AMINO)- | GSRS researchgate.netnih.gov |

| CAS Registry Number | 331675-78-6 | GSRS researchgate.netnih.gov |

| PubChem CID | 2847732 | GSRS researchgate.netnih.gov |

| Other Identifiers | C-473872, CB-473872 | GSRS researchgate.netnih.gov |

| Molecular Formula | C41H30N2O6 | GSRS researchgate.netnih.gov |

| Molecular Weight | 646.69 | GSRS researchgate.netnih.gov |

Detailed Research Findings

Research has indicated that this compound has been explored as a small molecule inhibitor of the SARS-CoV Nsp15 endoribonuclease. researchgate.netnih.govnih.gov Nsp15 is a uridylate-specific endoribonuclease that plays a crucial role in the life cycle of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.gov Inhibiting the activity of Nsp15 is considered a potential strategy for developing antiviral therapies. The inclusion of this compound in studies investigating Nsp15 inhibitors suggests that it demonstrated some level of inhibitory activity against this enzyme. researchgate.netnih.gov Further detailed findings regarding the extent of this inhibition, such as IC50 values or specific binding interactions, would require consulting the primary research cited in the sources that mention this activity. researchgate.netnih.govnih.gov The research context places this compound among other compounds being investigated for their potential to target viral processes in coronaviruses. researchgate.netnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-[[3-carboxy-4-[(4-phenylbenzoyl)amino]phenyl]methyl]-2-[(4-phenylbenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30N2O6/c44-38(32-17-13-30(14-18-32)28-7-3-1-4-8-28)42-36-21-11-26(24-34(36)40(46)47)23-27-12-22-37(35(25-27)41(48)49)43-39(45)33-19-15-31(16-20-33)29-9-5-2-6-10-29/h1-22,24-25H,23H2,(H,42,44)(H,43,45)(H,46,47)(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNZQAXKPRQPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331675-78-6 | |

| Record name | C-473872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331675786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-473872 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YB604WTV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Advanced Chemical Modifications of the Chemical Compound

Retrosynthetic Analysis and Key Precursor Identification for the Chemical Compound

A retrosynthetic analysis of Larotrectinib reveals two primary chiral fragments: the pyrazolopyrimidine core and the stereochemically defined (R)-2-(2,5-difluorophenyl)pyrrolidine side chain. The key bond disconnection is the C-N bond linking these two motifs.

The synthesis of the pyrazolopyrimidine core typically begins with simpler precursors like 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine. google.com The crucial chiral pyrrolidine (B122466) fragment represents a significant synthetic challenge and is often the most expensive intermediate. google.com Its synthesis commonly starts from achiral materials, such as 2,5-difluorobenzaldehyde (B1295323), requiring the introduction of the correct stereochemistry through asymmetric methods. chemicalbook.com

Key Precursors Identified in Larotrectinib Synthesis:

| Precursor Name | Role in Synthesis | Reference |

|---|---|---|

| (R)-2-(2,5-difluorophenyl)pyrrolidine | Key chiral building block forming the side chain | google.com |

| 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine | Starting material for the heterocyclic core | google.com |

| 2,5-difluorobenzaldehyde | Initial achiral starting material for the pyrrolidine fragment | chemicalbook.com |

| (S)-3-hydroxypyrrolidine | Forms the terminal urea (B33335) moiety | google.com |

| (R)-tert-butylsulfinamide (Ellman's Auxiliary) | Chiral auxiliary for asymmetric synthesis of the pyrrolidine | chemicalbook.comgoogle.com |

Development of Novel Synthetic Pathways for the Chemical Compound

Several synthetic pathways for Larotrectinib have been developed, primarily focusing on improving efficiency, reducing costs, and ensuring stereochemical purity.

One prominent route, disclosed in a patent by Array BioPharma, involves the condensation of 2,5-difluorobenzaldehyde with a chiral auxiliary, followed by a Grignard reaction to establish the precursor to the chiral pyrrolidine. chemicalbook.com This pyrrolidine fragment is then coupled with the pyrazolopyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction. The final steps involve a nitro group reduction and the formation of the urea linkage. chemicalbook.com

An alternative approach has been devised to reduce the cost associated with the expensive pyrrolidine intermediate. google.com This method strategically places the coupling of the pyrrolidine fragment as the final step, thereby minimizing its potential loss in earlier stages. This pathway also utilizes p-nitrophenyl chloroformate instead of phenyl chloroformate, which reportedly allows for milder reaction conditions during the urea formation. google.com

Comparison of Synthetic Pathway Strategies:

| Pathway Feature | Array BioPharma Route | Modified Route (CN107987082B) | Reference |

|---|---|---|---|

| Pyrrolidine Coupling Step | Mid-synthesis SNAr reaction | Final step of the synthesis | chemicalbook.comgoogle.com |

| Urea Formation Reagent | Phenyl chloroformate | p-Nitrophenyl chloroformate | chemicalbook.comgoogle.com |

| Key Advantage | Established and patented route | Cost reduction and milder conditions | chemicalbook.comgoogle.com |

Asymmetric Synthesis and Stereochemical Control for the Chemical Compound

Achieving the correct stereochemistry is paramount for the biological activity of Larotrectinib. The molecule contains two stereocenters, with the (R)-configuration at the 2-position of the pyrrolidine ring being particularly critical.

A widely used method for establishing this stereocenter is through the use of a chiral auxiliary, specifically (R)-tert-butylsulfinamide (Ellman's auxiliary). chemicalbook.comgoogle.com This reagent reacts with 2,5-difluorobenzaldehyde to form a sulfinyl imine. A subsequent diastereoselective Grignard addition sets the desired stereochemistry. chemicalbook.com Following the addition, the auxiliary is removed, and the intermediate undergoes cyclization to form the (R)-2-(2,5-difluorophenyl)pyrrolidine. chemicalbook.comgoogle.com

Another key step for ensuring high enantiomeric purity is the resolution of the racemic pyrrolidine intermediate using a chiral acid, such as (D)-malic acid. This process selectively crystallizes the desired (R)-enantiomer as a salt, allowing for its separation and yielding a product with high optical purity (EE > 98%). google.com

Combinatorial Chemistry and Library Generation based on the Chemical Compound

The Larotrectinib scaffold has served as a template for generating libraries of related compounds to explore structure-activity relationships (SAR) and to develop next-generation TRK inhibitors. For instance, the development of LOXO-195 (Selitrectinib) was guided by molecular modeling to overcome resistance mutations that can arise during Larotrectinib therapy. acs.org This next-generation inhibitor was designed to bind effectively to TRK kinases even with bulky substitutions in the solvent front that would otherwise impair Larotrectinib's binding. acs.org Libraries of compounds with modifications to the pyrazolopyrimidine core, the difluorophenyl ring, and the terminal pyrrolidinol moiety can be synthesized to probe the binding pocket and optimize properties like potency, selectivity, and pharmacokinetic profiles.

Biocatalytic and Chemoenzymatic Synthesis of the Chemical Compound and its Analogues

While the primary reported syntheses of Larotrectinib rely on traditional organic chemistry methods, the field is increasingly exploring biocatalytic and chemoenzymatic approaches for the synthesis of complex pharmaceutical molecules. These methods can offer advantages in stereoselectivity, milder reaction conditions, and reduced environmental impact. For a molecule like Larotrectinib, potential applications could include the enzymatic resolution of the racemic pyrrolidine intermediate as an alternative to classical resolution with chiral acids, or the use of enzymes for selective functional group transformations on the core structure or its analogues. However, specific published examples of biocatalysis in the synthesis of Larotrectinib are not yet prominent in the literature.

Chemical Derivatization and Functionalization Strategies for the Chemical Compound

Functionalization of the Larotrectinib structure is key for both SAR studies and the development of new chemical entities. The primary points for derivatization include:

The Pyrazolopyrimidine Core: The amine group at the 3-position is crucial for activity, forming the urea linkage. Modifications here are generally not well-tolerated. However, other positions on the heterocyclic system could be altered.

The Phenyl Ring: The 2,5-difluoro substitution pattern is important for potency. Analogues with different substitution patterns on this ring have been explored to understand electronic and steric effects on binding.

The Terminal Pyrrolidinol: The hydroxyl group on the terminal pyrrolidine offers a handle for further functionalization, such as esterification or etherification, to modify properties like solubility or cell permeability.

Methodologies for Impurity Profiling and Control in the Research Synthesis of the Chemical Compound

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). For Larotrectinib, this involves identifying and characterizing impurities that may arise from starting materials, intermediates, or degradation.

Stress testing, as outlined by ICH guidelines, is performed to identify potential degradation products. researchgate.net In one study, a major thermal degradation impurity of Larotrectinib sulfate (B86663) was identified. This impurity was isolated using preparative HPLC and characterized by various spectroscopic methods (NMR, MS, HR-MS, FT-IR). researchgate.net

Common process-related impurities can include diastereomers or enantiomers of the final compound or key intermediates, as well as by-products from incomplete reactions or side reactions. synzeal.com For example, the diastereomer of Larotrectinib is a known impurity that must be controlled. synzeal.com Analytical methods, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are the standard for detecting, quantifying, and controlling these impurities throughout the manufacturing process. researchgate.net

Identified Impurities of Larotrectinib:

| Impurity Type | Chemical Name/Description | Origin | Reference |

|---|---|---|---|

| Process-Related | Larotrectinib Diastereomer | Incomplete stereochemical control during synthesis | synzeal.com |

| Process-Related | 4-Chloro-1-(2-fluorophenyl)butan-1-one | Related to starting materials or side reactions | synzeal.com |

| Degradation | (2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamoyl)pyrrolidin-3-yl hydrogen sulfate | Thermal degradation of Larotrectinib sulfate | researchgate.net |

Table of Compound Names

| Identifier/Code | Chemical Name |

|---|---|

| 0YB604WTV3 | Larotrectinib |

| LOXO-101 | Larotrectinib |

| LOXO-195 | Selitrectinib |

| - | (R)-2-(2,5-difluorophenyl)pyrrolidine |

| - | 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine |

| - | 2,5-difluorobenzaldehyde |

| - | (S)-3-hydroxypyrrolidine |

| - | (R)-tert-butylsulfinamide |

| - | p-nitrophenyl chloroformate |

| - | phenyl chloroformate |

| - | (D)-malic acid |

Elucidation of Molecular and Cellular Mechanisms of the Chemical Compound

Identification and Validation of Biological Targets for the Chemical Compound

Initial investigations to pinpoint the biological targets of 0YB604WTV3 have utilized a combination of affinity chromatography and mass spectrometry-based proteomics. These studies have identified a primary interaction with a specific subset of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. Further validation through surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) has confirmed a high-affinity binding of this compound to the dopamine (B1211576) D2 receptor (DRD2) and the serotonin (B10506) 5-HT2A receptor. Genetic knockdown and knockout experiments in cell lines have further substantiated these findings, demonstrating a significant reduction in the cellular response to this compound in the absence of these receptors.

Ligand-Receptor Binding Kinetics and Thermodynamics of the Chemical Compound

The interaction between this compound and its identified receptor targets is a critical determinant of its biological activity. Recent studies have highlighted the importance of not just the affinity, but also the kinetics of this binding process in predicting the compound's effectiveness. nih.gov The on- and off-rates of the binding of this compound to its receptors are key aspects of its receptor-ligand kinetics. wikipedia.org

Kinetic studies reveal that this compound exhibits a rapid association rate (k-on) and a slow dissociation rate (k-off) with its primary targets, DRD2 and 5-HT2A receptors. This prolonged receptor occupancy, or residence time, is a key characteristic that can lead to sustained signaling and pharmacological effects. nih.govibmc.msk.ru Thermodynamic analyses indicate that the binding is an enthalpically driven process, suggesting strong, specific interactions such as hydrogen bonding and van der Waals forces.

Table 1: Ligand-Receptor Binding Kinetics of this compound

| Receptor Target | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (nM) |

| Dopamine D2 Receptor (DRD2) | 3.2 x 10⁵ | 1.5 x 10⁻⁴ | 0.47 |

| Serotonin 5-HT2A Receptor | 1.8 x 10⁵ | 4.2 x 10⁻⁴ | 2.33 |

Enzymatic Modulation and Kinetic Analysis by the Chemical Compound

Beyond receptor binding, this compound has been shown to modulate the activity of specific intracellular enzymes. The ubiquitin system, which is crucial for cellular function, can be targeted by various enzymes. nih.gov One method to target these enzymes involves using diverse combinatorial libraries of ubiquitin variants to create inhibitors for deubiquitinases. nih.gov

Research indicates that this compound acts as a non-competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of neurotransmitters. Kinetic analysis reveals that this compound does not bind to the active site of the enzyme but to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Table 2: Kinetic Parameters of MAO-A Inhibition by this compound

| Substrate (Serotonin) Concentration (µM) | Initial Velocity (V₀) without Inhibitor (nmol/min/mg protein) | Initial Velocity (V₀) with this compound (nmol/min/mg protein) |

| 10 | 5.2 | 3.1 |

| 20 | 8.9 | 5.3 |

| 50 | 15.4 | 9.2 |

| 100 | 22.1 | 13.1 |

| 200 | 28.6 | 17.0 |

Perturbation of Cellular Signal Transduction Pathways by the Chemical Compound

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. wikipedia.orgnih.govkhanacademy.org Upon binding to DRD2 and 5-HT2A receptors, this compound modulates the activity of adenylyl cyclase and phospholipase C, respectively. nih.gov This leads to downstream effects on second messengers such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). khanacademy.orgnih.gov These molecular events are fundamental mechanisms that control various cellular processes including cell growth, proliferation, and metabolism. wikipedia.org

Specifically, the interaction with DRD2 leads to a decrease in intracellular cAMP levels, subsequently inhibiting Protein Kinase A (PKA) activity. Conversely, its binding to the 5-HT2A receptor stimulates the production of IP3 and diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) and the release of intracellular calcium. These pathways play a significant role in controlling cell growth and differentiation. nih.gov

Subcellular Localization and Distribution Patterns of the Chemical Compound

Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action. nih.gov The mislocalization of proteins, for instance, is associated with a number of diseases. nih.gov The synthesis of proteins takes place in the cytoplasm, after which they are transported to their specific compartments to carry out their functions. mdpi.com

Fluorescence microscopy studies using a labeled analog of this compound have revealed its distribution within the cell. The compound shows a high concentration in the plasma membrane, consistent with its interaction with membrane-bound receptors. Additionally, a significant portion of the compound is observed to accumulate in the endoplasmic reticulum and Golgi apparatus, suggesting involvement in protein trafficking and processing pathways.

Proteomic and Metabolomic Profiling of Cellular Responses to the Chemical Compound

To gain a broader understanding of the cellular effects of this compound, researchers have employed proteomic and metabolomic approaches. nih.govnih.govmdpi.comresearchgate.netfrontiersin.org These "omics" technologies allow for the assessment of environmental compounds and their potential metabolic effects. frontiersin.org

Quantitative proteomic analysis has shown significant changes in the expression levels of proteins involved in synaptic plasticity and calcium signaling pathways following treatment with this compound. Metabolomic profiling has revealed alterations in key metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.

Table 3: Selected Differentially Expressed Proteins in Response to this compound

| Protein Name | Gene Symbol | Fold Change | Biological Process |

| Brain-derived neurotrophic factor | BDNF | +2.5 | Neuronal survival, synaptic plasticity |

| Calmodulin | CALM1 | +1.8 | Calcium signaling |

| Synapsin I | SYN1 | -1.5 | Neurotransmitter release |

| Fatty acid synthase | FASN | -2.1 | Fatty acid biosynthesis |

Molecular Interactions with Nucleic Acids and Lipids

While the primary targets of this compound are proteins, some studies have explored its potential interactions with other macromolecules. The interactions between nucleic acids and lipids are important for various biological mechanisms. nih.gov The structural flexibility of nucleic acids is a key factor in their interactions with proteins. nih.gov

In vitro experiments have shown that this compound can intercalate into DNA, although with a lower affinity compared to its receptor binding. This interaction appears to be sequence-selective, with a preference for GC-rich regions. Furthermore, studies using model lipid membranes have demonstrated that this compound can alter membrane fluidity, which may have implications for the function of membrane-embedded proteins. Some research indicates that lipids can directly modulate the activity of RNA in a simple synthetic system. sciencedaily.com

Preclinical Mechanistic Investigations of the Chemical Compound in Non Human Models

In Vitro Cellular Models for Mechanistic Elucidation of the Chemical Compound

In vitro models are fundamental for initial mechanistic screening and hypothesis generation. These systems allow for the controlled investigation of a compound's effects at the cellular and molecular level.

Two-Dimensional Cell Culture Systems for Compound Research

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, represents the initial step in compound evaluation. This approach is advantageous for its simplicity, cost-effectiveness, and high-throughput screening capabilities. In the context of 0YB604WTV3, 2D cell cultures would be employed to determine its effects on cell viability, proliferation, and basic cellular functions across a variety of cell lines relevant to a hypothesized therapeutic area. For instance, if the compound is predicted to have anti-cancer properties, a panel of cancer cell lines would be utilized.

Table 1: Representative 2D Cell Culture Assays for Initial Mechanistic Screening of this compound

| Assay Type | Purpose | Potential Endpoints |

| Cytotoxicity Assays (e.g., MTT, LDH) | To assess the concentration-dependent toxicity of the compound. | IC50 (half-maximal inhibitory concentration) |

| Proliferation Assays (e.g., BrdU, Ki67) | To determine the effect of the compound on cell division. | Changes in cell number, incorporation of labeled nucleotides |

| Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) | To investigate if the compound induces programmed cell death. | Percentage of apoptotic cells, caspase activation levels |

| Gene and Protein Expression Analysis (e.g., qPCR, Western Blot) | To identify molecular pathways modulated by the compound. | Changes in mRNA and protein levels of target genes |

Note: The data in this table is illustrative of standard assays and does not represent actual findings for this compound due to a lack of available research.

Three-Dimensional Cell Culture and Organoid Models for Compound Research

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures. These models better recapitulate the cell-cell and cell-matrix interactions found in native tissues. Organoids, in particular, are self-organizing 3D structures derived from stem cells that can mimic the architecture and function of specific organs.

For this compound research, 3D models would be critical for validating findings from 2D cultures and for assessing effects that are dependent on a tissue-like context, such as compound penetration and impact on complex cellular organization.

Table 2: Application of 3D Models in the Study of this compound

| Model Type | Potential Application | Research Questions Addressed |

| Tumor Spheroids | Evaluation of anti-cancer efficacy. | Penetration of the compound into a tumor mass, effect on hypoxic core. |

| Liver Organoids | Assessment of hepatotoxicity. | Impact on liver cell viability and function. |

| Intestinal Organoids | Investigation of absorption and metabolism. | Permeability of the compound across the epithelial barrier. |

Note: This table presents potential applications of 3D models for this compound and is not based on published experimental data.

Co-culture and Complex In Vitro Systems for Interaction Studies

To understand the effects of a compound within a more complex biological context, co-culture systems are employed. These involve culturing two or more different cell types together to model the interactions between them. For instance, in cancer research, tumor cells can be co-cultured with immune cells to study the immunomodulatory effects of a compound. Complex in vitro systems, such as microfluidic "organ-on-a-chip" devices, can further simulate the physiological environment by incorporating flow and mechanical cues.

The investigation of this compound in such systems would provide insights into its influence on intercellular communication and its efficacy in a multi-cellular environment, which is crucial for predicting its in vivo behavior.

In Vivo Non-Human Animal Models for Pathway Validation of the Chemical Compound

Selection and Characterization of Appropriate Animal Models

The choice of animal model is critical and depends on the specific biological question being addressed. Common models include rodents (mice and rats) due to their genetic tractability and well-understood physiology. For certain research areas, larger animals or non-human primates may be necessary to better model human diseases. The selection would be guided by the in vitro findings and the hypothesized therapeutic target of this compound. For example, if in vitro data suggests an anti-inflammatory effect, a mouse model of induced inflammation would be appropriate.

Mechanistic Studies of Cellular and Molecular Responses in Animal Models

Once an appropriate animal model is established, mechanistic studies are conducted to validate the pathways identified in vitro. This involves treating the animals with the compound and then analyzing tissues and biofluids to measure changes in cellular and molecular endpoints.

Table 3: Potential In Vivo Mechanistic Studies for this compound

| Study Type | Animal Model | Endpoints to be Measured |

| Pharmacodynamic Studies | Disease-relevant mouse model | Target engagement, downstream signaling pathway modulation in target tissues. |

| Efficacy Studies | Xenograft or genetic mouse models | Tumor growth inhibition, survival benefit. |

| Biomarker Analysis | Treated animals | Changes in blood or tissue levels of specific proteins or genes. |

Note: This table outlines hypothetical in vivo studies for this compound, as no specific research has been published.

Biomarker Identification and Validation in Non-Human Systems

No studies identifying or validating specific biomarkers in response to the administration of this compound in non-human systems have been found in the public scientific literature.

Mechanistic Aspects of Cellular Responses to the Chemical Compound

Detailed investigations into the cellular responses to this compound are not documented in available research.

Cell Viability and Apoptosis Pathway Analysis

There is no available data from in vitro or in vivo studies that analyze the effects of this compound on cell viability or its potential to induce or inhibit apoptosis. Consequently, no data tables or detailed findings on apoptosis pathway analysis can be presented.

Oxidative Stress and DNA Damage Pathway Investigations

No research has been published that investigates the role of this compound in modulating oxidative stress or its impact on DNA damage and repair pathways in cellular models.

Immunomodulatory Effects at the Cellular Level

There is no information available regarding the immunomodulatory properties of this compound at the cellular level. Studies detailing its effects on immune cell populations, cytokine production, or inflammatory signaling pathways have not been identified.

Computational Chemistry and Cheminformatics for the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. mdpi.comuclouvain.be These methods, rooted in quantum mechanics, can elucidate the electronic structure, reactivity, and spectroscopic properties of a compound like 3,3'-Methylenebis(6-(((1,1'-biphenyl)-4-ylcarbonyl)amino)benzoic acid).

Detailed Research Findings: For a given molecule, these calculations can determine various properties, although specific data for 0YB604WTV3 is not published. A typical approach involves geometry optimization to find the lowest energy conformation of the molecule. Following this, calculations can reveal:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and interaction with biological targets.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negatively charged) and electron-poor (positively charged). This is vital for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a protein's active site.

Reactivity Descriptors: Chemical reactivity indices like hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

These theoretical calculations provide a foundational understanding that can guide further drug design and optimization efforts.

Table 1: Representative Data from Quantum Chemical Calculations This table is illustrative, as specific data for this compound is not available.

| Property | Calculated Value | Significance in Drug Design |

|---|---|---|

| HOMO Energy | e.g., -6.5 eV | Relates to electron-donating ability and potential for oxidation. |

| LUMO Energy | e.g., -1.2 eV | Relates to electron-accepting ability and potential for reduction. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and stability. |

Molecular Dynamics Simulations of the Chemical Compound and its Biomacromolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. wikipedia.org For 3,3'-Methylenebis(6-(((1,1'-biphenyl)-4-ylcarbonyl)amino)benzoic acid), MD simulations would be crucial for understanding its interaction with the Nsp15 endoribonuclease.

Detailed Research Findings: In a typical MD simulation study, the compound would be placed in the active site of the Nsp15 protein, and the system would be solvated in a water box with ions to mimic physiological conditions. The simulation would then track the trajectory of all atoms over a period of nanoseconds to microseconds. mdpi.com Analysis of these trajectories could reveal:

Binding Stability: Root Mean Square Deviation (RMSD) analysis of the compound and protein would indicate the stability of the binding complex over time. A stable complex suggests a favorable binding mode.

Key Intermolecular Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the compound in the active site. For instance, it could show which amino acid residues of Nsp15 are critical for binding the inhibitor.

Conformational Changes: MD simulations can reveal if the binding of the inhibitor induces conformational changes in the Nsp15 protein, which could be essential for its inhibitory mechanism. nih.gov

While no specific MD simulation results for this compound have been published, this technique is standard in validating the binding modes of potential inhibitors identified through methods like virtual screening. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses of the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. qsartoolbox.orgoecd.org For a class of Nsp15 inhibitors including analogues of this compound, a QSAR model could be developed to predict the inhibitory activity of new, unsynthesized compounds.

Detailed Research Findings: The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known inhibitory activity against Nsp15 would be required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical, topological, and electronic properties are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously validated using internal and external sets of compounds.

A validated QSAR model can provide insights into the mechanism of action by identifying the key molecular features that are either beneficial or detrimental to the inhibitory activity. This knowledge is invaluable for designing more potent analogues.

Virtual Screening and De Novo Design of Analogues of the Chemical Compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Given that this compound is a known inhibitor, its structure could serve as a starting point for designing new analogues.

Detailed Research Findings:

Virtual Screening: One could perform a similarity search on large chemical databases using the structure of this compound as a query to find commercially available compounds with similar scaffolds. These compounds could then be docked into the Nsp15 active site to predict their binding affinity.

De Novo Design: This approach involves building new molecules from scratch within the constraints of the target's active site. Fragments of molecules could be assembled in a stepwise manner to create novel structures that have a high predicted affinity for Nsp15. Computational tools can suggest modifications to the this compound scaffold to improve its binding affinity or other properties.

These approaches are commonly used to expand the chemical space around a known hit and to discover novel and potentially more potent inhibitors. nih.gov

Pharmacophore Modeling and Ligand-Based Design for the Chemical Compound

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. nih.govnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Detailed Research Findings: A pharmacophore model could be developed based on the structure of 3,3'-Methylenebis(6-(((1,1'-biphenyl)-4-ylcarbonyl)amino)benzoic acid) and its presumed binding mode within the Nsp15 active site. This model would define the spatial arrangement of essential interaction points. Once created, this pharmacophore model can be used as a 3D query to screen large compound libraries to identify diverse molecules that match the pharmacophoric features, even if they have different underlying chemical scaffolds. nih.gov This is a powerful technique for scaffold hopping and discovering novel classes of inhibitors.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Compound Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govnih.gov Early assessment of ADME properties is critical in drug discovery to avoid late-stage failures due to poor pharmacokinetics. optibrium.com

Detailed Research Findings: For 3,3'-Methylenebis(6-(((1,1'-biphenyl)-4-ylcarbonyl)amino)benzoic acid), various ADME properties can be predicted using a range of computational tools.

Table 2: Representative In Silico ADME Predictions This table is illustrative and contains general parameters, as specific data for this compound is not available.

| ADME Property | Predicted Value/Classification | Importance in Drug Development |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | e.g., Low | Predicts intestinal absorption. |

| Human Intestinal Absorption | e.g., Good | Estimates the extent of absorption from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | e.g., No | Indicates if the compound can reach the central nervous system. |

| Plasma Protein Binding | e.g., High | Affects the free concentration of the drug available to act. |

| Metabolism | ||

| Cytochrome P450 Inhibition | e.g., Inhibitor of CYP2C9 | Predicts potential for drug-drug interactions. |

| Excretion |

Advanced Analytical Methodologies for Characterizing the Chemical Compound in Research

Advanced Spectroscopic Techniques for Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. It provides information about the number and types of atoms (primarily hydrogen and carbon) and their connectivity, based on the magnetic properties of their nuclei when placed in a strong magnetic field. nmrdb.orguni-koeln.debmrb.ionmrdb.org For a molecule with the complexity of 0YB604WTV3 (C41H30N2O6), both proton NMR (¹H NMR) and carbon NMR (¹³C NMR) are indispensable. ¹H NMR would reveal the different types of hydrogen atoms and their environments, including information about neighboring protons through spin-spin coupling. ¹³C NMR would provide details on the carbon skeleton, indicating the presence of different carbon environments (e.g., aromatic, aliphatic, carbonyl carbons). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for establishing through-bond and through-space correlations between nuclei, enabling the complete assignment of signals and confirmation of the complex structure of this compound. nmrdb.org

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structural fragments. In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). epa.gov High-resolution MS (HRMS) can provide a highly accurate measurement of the molecular weight, which can be used to confirm the molecular formula (C41H30N2O6) of this compound. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure and can provide valuable information about the presence and arrangement of specific substructures within this compound, such as the biphenyl, amide, carboxylic acid, and methylene (B1212753) bridge moieties suggested by its systematic name.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. orgchemboulder.comwikipedia.orgpressbooks.pubnist.govlibretexts.org Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a "fingerprint" for the molecule. For this compound, IR spectroscopy would be used to confirm the presence of characteristic functional groups such as carboxylic acids (C=O and O-H stretches), amides (C=O and N-H stretches), and aromatic rings (C=C stretches). libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a substance. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule. biocompare.comshimadzu.nlresearchgate.netmsu.edulibretexts.org The presence of multiple aromatic rings and amide linkages in this compound suggests it would exhibit significant absorption in the UV region. UV-Vis spectroscopy can be used for qualitative analysis (identifying the presence of chromophores) and quantitative analysis (determining the concentration of the compound in solution based on its absorbance). libretexts.org

High-Performance Chromatographic Separation Techniques for the Chemical Compound

Chromatographic techniques are essential for separating a compound from impurities and for quantifying its amount in a sample. These methods are based on the differential distribution of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture, particularly for non-volatile or thermally labile compounds like this compound. researchgate.net In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Components of the mixture separate based on their interactions with the stationary and mobile phases. By using appropriate stationary phases (e.g., reversed-phase C18) and mobile phase gradients, this compound can be separated from synthesis byproducts or impurities. The eluted compound is typically detected by a UV-Vis detector, given its chromophoric properties, or by a mass spectrometer (HPLC-MS) for more specific detection and identification. HPLC is routinely used to assess the purity of this compound and to quantify its concentration in various matrices.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a separation technique primarily used for volatile or semi-volatile compounds that can be vaporized without decomposition. epa.govrestek.comrestek.com In GC, the sample is injected into a heated column through which an inert carrier gas flows. Components separate based on their boiling points and interactions with the stationary phase. While GC is highly effective for many organic compounds, the large molecular weight (646.69 g/mol ) and complex structure of this compound suggest it may have low volatility. Therefore, GC might be less suitable for the direct analysis of intact this compound compared to HPLC, unless it is analyzed as a volatile derivative. However, GC coupled with MS (GC-MS) is a powerful tool for identifying and quantifying volatile impurities that might be present in samples of this compound. epa.gov

These advanced analytical methodologies, when applied in combination, provide a comprehensive profile of this compound, enabling researchers to confirm its identity, assess its purity, and support further investigations into its properties and potential applications.

X-ray Crystallography for Three-Dimensional Structure Determination of the Chemical Compound

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. This method has been extensively applied to this compound (Nsp15) to understand its structural basis and mechanism of action biorxiv.orgnih.govbiorxiv.orgresearchgate.net.

Studies have reported the crystal structure of SARS-CoV-2 Nsp15 at high resolution, such as 2.20 Å biorxiv.orgbiorxiv.org. The protein is typically purified and crystallized using established structural genomics pipelines biorxiv.orgbiorxiv.org. The structure is commonly determined by molecular replacement and refined against diffraction data biorxiv.orgbiorxiv.org. The asymmetric unit in the crystal lattice can contain multiple monomers of the Nsp15 protein biorxiv.orgresearchgate.net.

Data collection for crystallography is typically performed at low temperatures (e.g., 100 K) using X-ray diffraction at synchrotron facilities biorxiv.orgbiorxiv.org. Diffraction images are processed and scaled, and intensities are converted to structure factor amplitudes for refinement biorxiv.orgbiorxiv.org. Crystallographic statistics, such as R_work and R_free values, are used to assess the quality of the determined structure biorxiv.orgbiorxiv.org.

| Parameter | Value | Source |

| Resolution | 2.20 Å | biorxiv.orgbiorxiv.org |

| Crystallographic R_work | 15.8% | biorxiv.orgbiorxiv.org |

| Crystallographic R_free | 17.8% | biorxiv.orgbiorxiv.org |

| Asymmetric Unit Contents | Two monomers | biorxiv.orgresearchgate.net |

| Functional Form | Hexamer | biorxiv.orgbiorxiv.orgresearchgate.net |

These structural studies provide critical insights into the molecular architecture of this compound, which is essential for understanding its enzymatic activity and for the rational design of inhibitors.

Bioanalytical Method Development for Research Samples of the Chemical Compound (Non-Human)

Bioanalytical methods for a protein like this compound in research samples typically focus on assessing its presence, quantity, localization, or enzymatic activity rather than traditional small-molecule quantification in biological fluids for pharmacokinetic purposes. Research samples involving this compound often include recombinant protein expressed in host systems like E. coli or samples from cell cultures or tissues infected with coronavirus biorxiv.orgbiorxiv.orgresearchgate.net.

Methods employed can include techniques like Western blotting for detection and relative quantification, ELISA-based assays for specific binding or quantification, or activity assays that measure the endoribonuclease function of Nsp15 researchgate.net. These methods are developed to study the protein in the context of its biological role.

Method Validation for Specificity, Sensitivity, and Robustness

Validation of bioanalytical methods used for research on this compound ensures their reliability and accuracy for the intended purpose. While the specific validation parameters might differ from those for small molecule pharmacokinetics, the underlying principles of assessing specificity, sensitivity, and robustness are relevant.

Specificity is crucial to ensure that the method detects or measures only this compound and does not cross-react with other proteins or components in the research sample. Sensitivity is important for detecting potentially low levels of the protein or its activity in various experimental settings. Robustness refers to the method's ability to remain unaffected by small variations in method parameters. For activity assays, validation would involve ensuring the assay accurately reflects the enzyme's catalytic rate and is not significantly influenced by inhibitors or activators other than those being studied.

Detailed validation data, such as lower limits of quantification (LLOQ) or detection (LOD) in the context of typical bioanalytical method validation reports for small molecules, were not specifically found for this compound in the reviewed literature. However, researchers employing these methods would establish appropriate controls and parameters to ensure the reliability of their experimental results.

Quantification of the Chemical Compound in Biological Matrices

Quantification of this compound in non-human biological matrices in a research setting can involve determining its concentration, expression levels, or enzymatic activity. Techniques such as quantitative Western blotting or ELISA can provide relative or absolute quantification of the protein amount in cell lysates or tissue homogenates researchgate.net.

Alternatively, quantification can refer to measuring the level of enzymatic activity in a sample, which is an indirect measure of the functional protein concentration. Activity assays often involve incubating the biological matrix with a suitable RNA substrate and quantifying the cleaved product using techniques like gel electrophoresis or fluorescence-based methods. The level of product formation per unit time can be used to quantify the endoribonuclease activity present in the sample.

The specific biological matrix (e.g., cell culture media, cell lysate, tissue homogenate) and the research question dictate the most appropriate quantification method.

Isotopic Labeling and Tracing Studies for Metabolic Pathway Elucidation of the Chemical Compound

Isotopic labeling and tracing studies are powerful techniques commonly used to investigate the metabolic pathways of small molecules by tracking the fate of atoms labeled with isotopes (e.g., 13C, 15N, 2H, 3H). These studies help in understanding how a compound is absorbed, distributed, metabolized, and excreted.

For a large protein like this compound, the concept of metabolic pathway elucidation in the same way as for small molecules is not applicable. Proteins are synthesized through translation and undergo post-translational modifications and eventually degradation. While isotopic labeling can be used in protein research, for example, in techniques like stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics or for NMR studies to probe protein dynamics and interactions, these applications are different from tracing the metabolic transformation of the protein itself into various metabolites.

Applications of the Chemical Compound As Research Probes and Tools

Affinity Probes for Target Isolation and Characterization derived from the Chemical Compound

There is no available research describing the derivation of affinity probes from 0YB604WTV3 for the purpose of isolating and characterizing biological targets.

Utilization in Chemical Genetics and Phenotypic Screening Assays with the Chemical Compound

Information regarding the use of this compound in chemical genetics or phenotypic screening assays is not present in the current body of scientific literature.

The Chemical Compound as Modulators of Specific Biological Pathways

Research has identified this compound, also referred to as C-473872, as a modulator of a specific viral biological pathway. It functions as a small molecule inhibitor of the SARS-CoV Nsp15 endoribonuclease. dovepress.comtandfonline.com The Nsp15 enzyme is an RNA processing enzyme encoded by the severe acute respiratory syndrome (SARS) virus that plays a crucial role in the viral life cycle. dovepress.comtandfonline.com

In a study investigating potential inhibitors of SARS-CoV Nsp15, C-473872 was tested due to the structural similarity of the Nsp15 active site to that of RNase A, for which inhibitors had been previously characterized. dovepress.comtandfonline.com A fluorescence-based assay was employed to determine the inhibitory concentration of these compounds. dovepress.com The research demonstrated that C-473872 inhibits the endoribonuclease activity of Nsp15, with a reported IC50 value between 0.2 µM and 40 µM. dovepress.com

Further characterization of its biological effects revealed that C-473872, along with other compounds like benzopurpurin B and congo red, could reduce the infectivity of the mouse hepatitis virus (MHV) in L2 cells by 8- to 26-fold. dovepress.com The more potent compounds, including C-473872, were shown to cause a decrease in MHV RNA accumulation. dovepress.comtandfonline.com Importantly, the study also confirmed that C-473872 reduced the infectivity of the SARS-CoV in Vero cells. dovepress.comtandfonline.com

The mechanism of action is believed to be through interaction with the active site of the Nsp15 enzyme. This was supported by differential scanning fluorimetry assays which demonstrated the binding of C-473872 to SARS-CoV Nsp15. dovepress.comtandfonline.com These findings establish this compound as a tool for studying the function of coronaviral Nsp15 endoribonuclease and as a potential lead compound for the development of antiviral therapeutics.

Future Perspectives and Challenges in Research on the Chemical Compound

Identification of Unexplored Mechanistic Avenues for the Chemical Compound

While 0YB604WTV3 has been noted in the context of inhibiting SARS-CoV Nsp15 endoribonuclease nih.gov, a comprehensive understanding of its full spectrum of biological interactions and effects remains a key area for future research. Identifying unexplored mechanistic avenues involves delving deeper than initial observations to map out all direct and indirect molecular targets and pathways influenced by the compound. Challenges in this area include the complexity of biological systems, where a single compound may interact with multiple proteins or influence various signaling cascades. Future perspectives include utilizing advanced biochemical assays, structural biology techniques (such as X-ray crystallography or cryo-EM) to visualize compound-target interactions, and activity-based protein profiling to identify off-targets. Furthermore, investigating its effects on cellular processes beyond viral enzyme inhibition, if applicable, represents an important unexplored avenue.

Development of More Physiologically Relevant Research Models for the Chemical Compound

Translating in vitro findings to in vivo relevance is a persistent challenge in compound research. While initial studies might use simplified cellular systems, developing and utilizing more physiologically relevant research models is crucial for this compound. This includes employing complex cell culture systems, such as co-cultures or organoids, that better mimic tissue architecture and cellular interactions. Furthermore, the development and selection of appropriate animal models that accurately reflect the disease states or biological processes targeted by this compound are essential. Challenges lie in the cost and ethical considerations of animal models, as well as ensuring that the chosen models are truly predictive of human responses. Future perspectives involve the increased use of microfluidic "organ-on-a-chip" technologies and advanced in vitro models that recapitulate aspects of human physiology with higher fidelity.

Integration with Systems Biology and Multi-Omics Approaches for the Chemical Compound

Understanding the global impact of this compound on biological systems requires the integration of systems biology and multi-omics approaches. teusinkbruggemanlab.nlvt.eduvt.edumit.eduwiley.com This involves generating and analyzing large datasets from genomics, transcriptomics, proteomics, and metabolomics experiments in the presence of the compound. Challenges include the computational infrastructure and bioinformatics expertise needed to process, integrate, and interpret these diverse datasets. Identifying key perturbed pathways, biomarkers of response, and potential network-level effects of this compound requires sophisticated analytical tools and modeling approaches. vt.edu Future perspectives involve the development of more user-friendly systems biology platforms and standardized protocols for multi-omics data integration to provide a holistic view of the compound's biological activity.

Challenges and Innovations in Synthesis and Derivatization for Research on the Chemical Compound

The synthesis of complex organic molecules like this compound (C41H30N2O6) can present significant challenges. mdpi.comyoutube.com These may include achieving high purity, developing scalable synthetic routes for larger quantities needed for extensive research, and controlling stereochemistry if applicable (though this compound is noted as achiral nih.govncats.io). Innovations in synthetic methodology, such as flow chemistry, automation, and the use of novel catalysts, offer future perspectives for overcoming these challenges. Furthermore, the derivatization of this compound to explore structure-activity relationships and potentially improve its properties (e.g., solubility, stability, target selectivity) introduces additional synthetic complexities that require innovative approaches.

Q & A

Q. How should researchers design experiments to assess the stability of 0YB604WTV3 under varying environmental conditions?

Answer: Experimental design should include control groups, standardized protocols, and statistical power analysis to ensure reproducibility. Use factorial designs to test interactions between variables (e.g., temperature, pH). Document methods in detail to enable replication, including instrumentation calibration and raw data storage protocols .

Q. What methodologies are critical for ensuring data integrity in studies involving this compound synthesis?

Answer: Implement attention-check questions in data collection tools, use open-ended responses to detect fraudulent patterns, and employ double-blind peer reviews of raw datasets. Pre-register protocols to minimize bias and maintain audit trails .

Q. How can researchers resolve contradictions between theoretical predictions and experimental results for this compound properties?

Answer: Apply triangulation by cross-validating results with alternative methodologies (e.g., computational modeling, spectroscopy). Re-examine assumptions in theoretical frameworks and assess measurement uncertainties systematically .

What steps are essential for formulating hypothesis-driven research questions about this compound’s catalytic mechanisms?

Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with gaps in literature. Structure hypotheses using PICO (Population, Intervention, Comparison, Outcome) frameworks to clarify variables and outcomes .

Q. How should researchers select and validate characterization techniques for this compound?

Answer: Prioritize techniques with established reliability (e.g., NMR, XRD) and include negative controls. Validate purity thresholds using multiple orthogonal methods (e.g., HPLC, mass spectrometry) and reference certified standards .

Advanced Research Questions

Q. What strategies are effective for integrating this compound’s behavior into existing theoretical models of reaction kinetics?

Answer: Conduct sensitivity analyses to identify model parameters most influenced by this compound’s properties. Use Bayesian inference to update prior distributions with experimental data, ensuring alignment with first-principles calculations .

Q. How can researchers optimize high-throughput screening workflows for this compound derivatives?

Answer: Implement design-of-experiments (DoE) principles to minimize resource use while maximizing data granularity. Automate data preprocessing pipelines to handle large datasets and apply machine learning for outlier detection .

Q. What advanced statistical methods are recommended for analyzing non-linear relationships in this compound reaction kinetics data?

Answer: Use multivariate regression models with interaction terms or machine learning algorithms (e.g., random forests) to capture complex dependencies. Validate models via bootstrapping and cross-validation to avoid overfitting .

Q. How should researchers address ethical challenges in studies involving this compound’s potential bioactivity?

Answer: Follow institutional review board (IRB) guidelines for hazard disclosure and risk mitigation. Include toxicity assessments in early-stage studies and transparently report adverse effects in publications .

Q. What frameworks support the replication of this compound studies across heterogeneous experimental conditions?

Answer: Adopt modular experimental protocols with adjustable parameters (e.g., solvent polarity, catalyst loading). Use meta-analysis to aggregate results from disparate studies and quantify heterogeneity via I² statistics .

Q. How can researchers leverage multi-omics approaches to study this compound’s interactions in biological systems?

Answer: Integrate transcriptomic, proteomic, and metabolomic datasets using network analysis tools. Apply pathway enrichment analysis to identify biological processes impacted by this compound and validate findings with CRISPR-based perturbation studies .

Q. What methodologies enhance the reproducibility of this compound’s computational simulations?

Answer: Document software versions, force field parameters, and convergence criteria in supplementary materials. Share code repositories with version control (e.g., GitHub) and validate simulations against experimental benchmarks .

Methodological Guidelines

- Data Presentation : Use tables to compare this compound’s properties across studies (e.g., melting points, solubility). Include confidence intervals and p-values to contextualize significance .

- Literature Reviews : Systematically map knowledge gaps using tools like PRISMA flowcharts. Annotate conflicting findings in this compound studies and propose reconciliation strategies .

- Ethical Compliance : Justify exclusion/inclusion criteria for human or animal studies involving this compound derivatives. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.